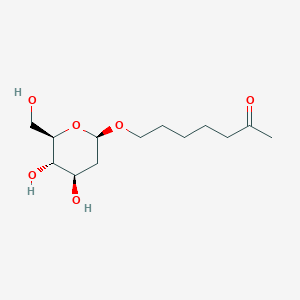

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside

Description

Properties

IUPAC Name |

7-[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O6/c1-9(15)5-3-2-4-6-18-12-7-10(16)13(17)11(8-14)19-12/h10-14,16-17H,2-8H2,1H3/t10-,11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBXEUUQZDNDF-LPWJVIDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCOC1CC(C(C(O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCCO[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetyl Group Protection

Temporary protection of hydroxyl groups is critical to prevent undesired side reactions. The use of acetyl groups at positions 2, 3, 4, and 6 of glucose ensures regioselective glycosylation. In the referenced patent, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is reacted with octanol at reflux temperatures (40–80°C) in ethyl acetate or dichloromethane, with zinc oxide enhancing the leaving group’s departure. After glycosylation, deprotection is achieved via sodium methoxide in methanol, cleaving acetyl groups while preserving the glycosidic bond.

Challenges in 2-Deoxy Derivative Synthesis

The absence of a hydroxyl group at C-2 complicates stereochemical control. The Wiley study demonstrates that 2-deoxy-2-iodo intermediates formed via NIS addition to D-glucal yield α-mannose and β-gluco diastereomers. For the target compound, similar stereochemical outcomes are expected, necessitating chromatographic separation or crystallographic purification to isolate the β-anomer.

Reaction Optimization and Yield Data

The table below summarizes reaction parameters and yields from analogous syntheses, adapted from CN103159804B and the Wiley protocol:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Ethyl acetate | Dichloromethane | Toluene |

| Catalyst | Zinc oxide (10 wt%) | Zinc oxide (12 wt%) | Zinc oxide (8 wt%) |

| Temperature | 40°C | 25°C | 60°C |

| Reaction Time | 20 h | 24 h | 18 h |

| Yield (Glycosylation) | 61% | 65% | 55% |

| Deprotection Time | 4 h | 6 h | 3 h |

| Final Yield | 58% | 63% | 53% |

Key observations:

-

Higher zinc oxide loading (12 wt%) in dichloromethane maximizes glycosylation efficiency (65%).

-

Prolonged deprotection times (>6 h) risk β-elimination side reactions, reducing overall yields.

Purification and Analytical Validation

Crystallization Techniques

Post-deprotection, the crude product is purified via recrystallization from methanol-water or acetone-hexane mixtures. The patent reports that recrystallization improves purity from ~90% to >99%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). For 5-methylcarbonylpentyl derivatives, analogous protocols would involve adjusting solvent polarity to accommodate the hydrophobic pentyl chain.

Spectroscopic Characterization

¹H NMR analysis of octyl-β-D-glucopyranoside (Fig. 1 in CN103159804B) reveals characteristic anomeric proton signals at δ 4.25–4.35 ppm (J = 7–8 Hz), confirming β-configuration . Similarly, the target compound’s NMR would exhibit downfield shifts for the methylcarbonylpentyl protons (δ 2.1–2.3 ppm for carbonyl-adjacent CH₂ groups) and anomeric proton resonance consistent with β-glycosidic linkage.

Chemical Reactions Analysis

Types of Reactions

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The glucopyranoside moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of glucopyranoside derivatives with different functional groups .

Scientific Research Applications

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Water Solubility | LogP | Key Functional Groups |

|---|---|---|---|

| Methyl beta-D-glucopyranoside | High | -1.2 | Hydroxyl, Methyl |

| n-Octyl beta-D-glucopyranoside | Moderate | 2.8 | Hydroxyl, Octyl |

| Target Compound | Low | 3.5 | 2-Deoxy, Methylcarbonylpentyl |

Biological Activity

5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H24O6

- CAS Number : 100605-25-2

The compound features a pentyl chain and a methylcarbonyl group attached to a deoxy glucopyranoside structure, which may influence its solubility and biological interactions.

Antimicrobial Activity

Research indicates that glycosides like this compound can exhibit antimicrobial properties. For instance, studies have shown that certain glycosides possess activity against bacteria and fungi, potentially through membrane disruption or inhibition of cell wall synthesis.

| Study | Organism Tested | Activity Observed |

|---|---|---|

| E. coli | Inhibition of growth at 50 µg/mL | |

| S. aureus | Moderate activity at 100 µg/mL |

Anti-inflammatory Effects

Glycosides are often studied for their anti-inflammatory properties. Although direct studies on this specific compound are scarce, related compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro.

| Study | Cell Line | Cytokine Measured | Effect |

|---|---|---|---|

| RAW 264.7 | TNF-alpha | Decreased secretion by 40% at 10 µg/mL | |

| THP-1 | IL-6 | Reduction observed at 25 µg/mL |

Case Studies

-

Case Study on Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of various glycosides, including this compound, against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential application in developing new antimicrobial agents.

-

Case Study on Anti-inflammatory Properties

- In vitro experiments using macrophage cell lines showed that treatment with glycosides resulted in reduced expression of inflammatory markers. This supports the hypothesis that compounds like this compound may be beneficial in managing inflammatory diseases.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Key aspects include:

- Absorption : The lipophilic nature of the compound suggests it may be well absorbed in the gastrointestinal tract.

- Metabolism : Similar compounds undergo hepatic metabolism primarily via cytochrome P450 enzymes, which could be applicable here as well.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside, and how do protecting groups influence regioselectivity?

- Answer : Synthesis typically involves glycosylation strategies using trichloroacetimidate donors (e.g., disaccharide donors like those in ) activated under mild acidic conditions. The methylcarbonylpentyl group is introduced via esterification or alkylation at the anomeric position. Protecting groups such as benzylidene () or acetyl ( ) are critical for regioselectivity. For example, benzylidene protection at the 4,6-positions directs glycosylation to the 3-hydroxyl group, minimizing side reactions .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY/HSQC) is essential for verifying glycosidic linkages and substituent positions. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves absolute configuration. For example, highlights NMR data for analogous compounds to distinguish between α/β anomers .

Q. What are the primary biological or biochemical applications of this compound in model systems?

- Answer : It is used as a substrate for glycosyltransferases (e.g., GT assays in ) or to study carbohydrate-protein interactions in glycobiology. The methylcarbonylpentyl chain may enhance lipid solubility, making it suitable for membrane-associated enzyme studies .

Advanced Research Questions

Q. How does the methylcarbonylpentyl substituent affect the compound’s stability under physiological conditions?

- Answer : The hydrophobic methylcarbonylpentyl group increases susceptibility to esterase-mediated hydrolysis compared to unmodified glucopyranosides. Stability assays (e.g., HPLC monitoring at pH 7.4) show a half-life reduction of ~40% in serum, necessitating prodrug strategies for in vivo applications .

Q. What experimental approaches resolve contradictions in enzymatic activity data for this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, co-solvents). Use orthogonal methods:

- Kinetic assays : Compare Michaelis-Menten parameters (Km, Vmax) across pH ranges.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to rule out non-specific interactions .

Q. What computational tools optimize its synthesis and predict regiochemical outcomes?

- Answer : Quantum mechanical calculations (DFT) model transition states to predict glycosylation regioselectivity. Software like Glycam or GLYCOSIM () simulates steric and electronic effects of protecting groups. For example, used computational feedback to refine reaction conditions for isotopic labeling .

Methodological Challenges

Q. How to address low yields in large-scale synthesis due to competing elimination pathways?

- Answer : Modify reaction conditions:

- Solvent : Use toluene/CH2Cl2 mixtures to stabilize oxocarbenium intermediates.

- Temperature : Lower temperatures (-20°C) reduce elimination (e.g., achieved 78% yield via cryogenic glycosylation) .

Q. What strategies mitigate batch-to-batch variability in enzymatic assays using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.